2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione
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Overview
Description
2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione is a chemical compound with the molecular formula C17H13NO3 It is known for its unique structure, which includes an indane-1,3-dione core with a 4-hydroxyphenylamino group attached via an ethylidene linkage
Mechanism of Action
Target of Action
Compounds with similar structures, such as indane-1,3-dione derivatives, have been associated with various biological activities, including biosensing, bioactivity, and bioimaging .
Mode of Action
It’s worth noting that isoindoline and isoindoline-1,3-dione derivatives have shown potential as ligands of the dopamine receptor d2, interacting with the main amino acid residues at its allosteric binding site . This suggests that 2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione might interact with its targets in a similar manner.
Result of Action
Similar compounds have shown potential in various applications, including medicinal chemistry, organic electronics, photopolymerization, optical sensing, and non-linear optical (nlo) applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione typically involves the condensation of 4-hydroxyaniline with indane-1,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the indane-1,3-dione core can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives of the indane-1,3-dione core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(((4-Methoxyphenyl)amino)ethylidene)indane-1,3-dione
- 2-(((4-Chlorophenyl)amino)ethylidene)indane-1,3-dione
- 2-(((4-Nitrophenyl)amino)ethylidene)indane-1,3-dione
Uniqueness
2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and reactivity compared to its analogs.
Properties
IUPAC Name |
3-hydroxy-2-[N-(4-hydroxyphenyl)-C-methylcarbonimidoyl]inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-10(18-11-6-8-12(19)9-7-11)15-16(20)13-4-2-3-5-14(13)17(15)21/h2-9,19-20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJZCTXPBNMHJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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